molecular formula C22H26N2O2 B2541990 N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine CAS No. 851111-51-8

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine

Cat. No.: B2541990
CAS No.: 851111-51-8
M. Wt: 350.462
InChI Key: POJKLTJZKVEMCH-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to pyridine at two adjacent carbon atoms. Quinoline is used as a building block for many medicinal and industrial chemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, with various substituents attached. These include an ethoxy group, a methoxy group, and several methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various substituents. The ethoxy and methoxy groups might make the compound more electron-rich, potentially making it more reactive towards electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoline ring system would likely make the compound aromatic and relatively stable. The ethoxy, methoxy, and methyl groups might influence the compound’s solubility, boiling point, and melting point .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound .

Future Directions

The study of quinoline derivatives is a rich field with many potential applications in medicine and industry. Future research could explore the synthesis, reactivity, and biological activity of this compound and similar compounds .

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-6-26-19-11-10-17(13-20(19)25-5)14-24(4)21-12-16(3)18-9-7-8-15(2)22(18)23-21/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJKLTJZKVEMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN(C)C2=NC3=C(C=CC=C3C(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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